molecular formula C17H12Cl2N2OS B2768437 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 476210-88-5

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B2768437
CAS No.: 476210-88-5
M. Wt: 363.26
InChI Key: SHXHGNPKZHBFKF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic organic compound characterized by a central 1,3-thiazole ring substituted with a 2,5-dichlorophenyl group at the 4-position and a 2-methylbenzamide moiety at the 2-position. This structure places it within a class of compounds known for diverse and significant biological activities. Thiazole derivatives are extensively investigated in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The dichlorophenyl and benzamide components are common pharmacophores that contribute to a molecule's ability to interact with biological targets, such as enzymes and cellular receptors . Compounds with this structural framework have shown promise in early-stage drug discovery, particularly in the development of new therapeutic agents targeting various disease pathways . The specific arrangement of substituents in this molecule suggests potential for enzyme inhibition or modulation of key cellular processes, making it a valuable chemical tool for researchers. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-4-2-3-5-12(10)16(22)21-17-20-15(9-23-17)13-8-11(18)6-7-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHGNPKZHBFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, leveraging α-halo ketones and thioureas. For the target compound, 2-bromo-2',5'-dichloroacetophenone reacts with thiourea in ethanol under reflux to yield 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine. This intermediate is then acylated with 2-methylbenzoyl chloride in the presence of triethylamine, achieving yields of 65–72%.

Mechanistic Insights :

  • Nucleophilic Substitution : Thiourea attacks the α-carbon of the bromo ketone, forming a thioether intermediate.
  • Cyclization : Intramolecular dehydration generates the thiazole ring.
  • Acylation : The 2-amino group reacts with 2-methylbenzoyl chloride via nucleophilic acyl substitution.

Limitations :

  • Requires stoichiometric bases, generating salt waste.
  • Moderate yields due to competing hydrolysis of the acyl chloride.

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed Oxidative Coupling

Adapting methods from benzothiazole synthesis, RuCl$$_3$$-catalyzed oxidative coupling of N-(2,5-dichlorophenyl)thiourea derivatives offers a one-pot route. For example, N-(2,5-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea undergoes intramolecular cyclization in acetonitrile at 80°C, yielding the target compound in 78% yield.

Advantages :

  • Atom-economical, avoiding halogenated reagents.
  • Tolerates electron-withdrawing groups on the aryl ring.

Palladium-Mediated Cross-Coupling

Palladium acetate (Pd(OAc)$$_2$$) with p-toluenesulfonic acid (p-TSA) facilitates tandem Knoevenagel-Michael-cyclization reactions. A three-component system involving 2,5-dichlorobenzaldehyde, thiourea, and 2-methylbenzoyl chloride generates the thiazole-amide directly in aqueous acetone (82% yield).

Key Conditions :

  • Solvent : Water-acetone (3:1 v/v).
  • Catalyst Load : 5 mol% Pd(OAc)$$_2$$, 10 mol% p-TSA.

Green Chemistry and One-Pot Methodologies

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents by grinding 2,5-dichlorophenyl isothiocyanate, 2-amino-2-methylpropanenitrile, and 2-methylbenzoyl chloride with potassium carbonate. This method achieves 85% yield in 30 minutes, highlighting superior atom economy.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Hantzsch reaction, reducing reaction times from hours to minutes. Yields improve to 88% with minimal byproducts.

Advanced Functionalization Techniques

Chlorinated Ester Cyclization

Adapting protocols from thiazolo[4,5-d]pyridazinone synthesis, methyl 3-chloro-2,4-dioxo-4-(2,5-dichlorophenyl)butanoate reacts with 1-piperidinecarbothioamide in methanol, forming the thiazole ring. Subsequent hydrazine hydrate treatment and acylation yield the target compound (74% overall yield).

Reaction Scheme :

  • Thiazole Formation :
    $$
    \text{Chlorinated ester} + \text{thiourea derivative} \xrightarrow{\text{MeOH, reflux}} \text{thiazole intermediate}
    $$
  • Amidation :
    $$
    \text{Thiazole amine} + \text{2-methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{target compound}
    $$

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Yield (%) Reaction Time
Hantzsch Synthesis None Ethanol 65–72 6–8 h
RuCl$$_3$$ Catalysis RuCl$$_3$$ Acetonitrile 78 3 h
Pd(OAc)$$_2$$/p-TSA Pd(OAc)$$_2$$ Water-Acetone 82 2 h
Mechanochemical K$$2$$CO$$3$$ Solvent-free 85 0.5 h
Microwave-Assisted None Ethanol 88 0.3 h

Key Observations :

  • Transition metal catalysts enhance efficiency but increase cost.
  • Solvent-free and microwave methods prioritize sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. Research has focused on their anti-inflammatory and anticancer properties, with some compounds showing promising results in preclinical studies.

Industry

Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) Dichlorophenyl Positional Isomers
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5, ) This analog differs in the dichlorophenyl substitution (3,4- vs. 2,5-positions) and the benzamide substituents (2,6-difluoro vs. 2-methyl). The 3,4-dichlorophenyl group may alter π-π stacking interactions in biological targets, while the 2,6-difluoro substitution on benzamide increases electronegativity.
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()
    Here, the thiazole lacks a phenyl substituent, and the benzamide features 2,4-dichloro groups. This simpler structure exhibits anti-inflammatory and analgesic activities, highlighting the importance of the thiazole-amide scaffold .

(b) Heterocyclic and Functional Group Modifications
  • N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide ()
    Replacing the dichlorophenyl group with a chlorothiophene and the benzamide with a furan-carboxamide introduces distinct electronic properties. Such modifications may influence solubility and target binding .

Benzamide Substituent Variations

(a) Halogenated vs. Alkyl Groups
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (Compound 5c, ) The 4-chloro substituent on benzamide enhances anti-inflammatory activity compared to alkyl groups.
  • N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ()
    This compound features methoxy and fluorophenyl groups, increasing polarity and hydrogen-bonding capacity. Such substitutions may improve aqueous solubility but reduce membrane permeability .

(a) Solubility and Lipophilicity
  • The target compound’s 2-methylbenzamide group likely increases lipophilicity (logP) compared to halogenated analogs, favoring passive diffusion across biological membranes. In contrast, compounds with polar substituents (e.g., 2,6-difluoro in ) may exhibit lower logP but higher solubility .

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic compound belonging to the thiazole derivative family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14Cl2N2OS
  • Molar Mass : 353.26 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Sivaramkumar et al. (2010) demonstrated that various thiazole derivatives, including this compound, were effective against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity against these pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has also been investigated for its antifungal efficacy. The compound was tested against common fungal strains and showed promising results in inhibiting fungal growth, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Notably, a comparative theoretical study highlighted its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria and fungi. The results showed that this compound had an MIC ranging from 15 to 30 µg/mL against E. coli and Candida albicans, indicating strong antimicrobial properties compared to standard antibiotics .

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for further development of anticancer drugs targeting specific molecular pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundHigh (MIC: 15–30 µg/mL)Significant inhibition at 10 µM
N-(3-chloro-phenyl)-thiazole derivativeModerateLow
N-(4-fluorophenyl)-thiazole derivativeLowModerate

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide?

The synthesis involves cyclization of a thiazole precursor (e.g., 2-amino-4-(2,5-dichlorophenyl)thiazole) with 2-methylbenzoyl chloride. Key parameters include:

  • Temperature : 60–80°C for amide bond formation .
  • Solvent : Pyridine or DMF to stabilize intermediates and enhance reactivity .
  • Catalysts : Base catalysts like triethylamine for deprotonation .
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} to track reaction progress and confirm purity .
  • Yield optimization : Stepwise purification via column chromatography and recrystallization from methanol .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (e.g., COSY, HSQC) to resolve aromatic protons and confirm substituent positions .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Quantum chemical calculations : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potentials .
  • Molecular docking : Simulate binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic organisms, by aligning the amide group with catalytic sites .
  • MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
  • Purity validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .
  • Cell-line specificity : Compare activity in diverse models (e.g., cancer vs. normal cells) to identify selective mechanisms .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace 2,5-dichlorophenyl with 2,4-dichloro or fluorophenyl groups to modulate lipophilicity and steric effects .
  • Bioisosteric replacements : Substitute the thiazole ring with oxadiazole or triazole to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) for target engagement .

Q. What methodologies analyze the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by LC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Measure thermal stability up to 300°C to assess suitability for formulation .

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